Purity Specification Benchmarking: 2-Amino-N-(2-fluoro-benzyl)-acetamide vs. Non-Fluorinated Parent Compound
When sourcing the fluorinated building block 2‑amino‑*N*‑(2‑fluoro‑benzyl)‑acetamide, the declared minimum purity from multiple suppliers is 95% (AKSci) to 98% (Leyan) . In contrast, the non‑fluorinated analog 2‑amino‑*N*‑benzylacetamide (CAS 39796‑52‑6) is typically offered at ≥97% purity by the same class of vendors [1]. While both compounds meet typical screening‑library criteria (>95%), the 2‑fluoro analog's slightly lower typical purity floor (95% vs. 97%) may necessitate additional purification (e.g., flash chromatography or recrystallization) prior to use in sensitive biophysical assays, making the procurement decision contingent on the end‑user's tolerance for minor impurities.
| Evidence Dimension | Minimum vendor-specified purity (area% by HPLC or qNMR) |
|---|---|
| Target Compound Data | 95% (AKSci) / 98% (Leyan) |
| Comparator Or Baseline | 2-Amino-*N*-benzylacetamide (CAS 39796-52-6): ≥97% (multiple vendors) |
| Quantified Difference | 2–3 absolute percentage points lower minimum purity for the fluorinated analog depending on the supplier |
| Conditions | Vendor technical datasheets; analytical method not uniformly disclosed |
Why This Matters
For high‑throughput screening or biophysical assays requiring ≥98% purity to avoid false positives, the fluorinated analog may require an additional purification step, impacting procurement cost and turnaround time.
- [1] GLPBIO. 2-Amino-N-benzylacetamide (CAS 39796-52-6). Retrieved from https://www.glpbio.com. View Source
